molecular formula C13H10N2O B1205892 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone CAS No. 50892-83-6

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Número de catálogo: B1205892
Número CAS: 50892-83-6
Peso molecular: 210.23 g/mol
Clave InChI: NXZSUJKPVSDFNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Acetyl-beta-carboline is a harmala alkaloid. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZSUJKPVSDFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348587
Record name 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50892-83-6
Record name 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

structure elucidation of 1-acetyl-β-carboline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-Acetyl-β-carboline

Introduction

The β-carboline alkaloids are a diverse class of naturally occurring and synthetic compounds characterized by a tricyclic pyrido[3,4-b]indole core structure. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its wide range of pharmacological activities. Members of this family have been reported to exhibit anticancer, antimicrobial, antiviral, and neuropharmacological properties.

1-Acetyl-β-carboline is a notable member of this family, having been isolated from various natural sources, including marine actinomycetes and as a product of the Maillard reaction in certain foods.[1][2] Its biological profile includes antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), and it has been investigated for its potential in skin cancer treatment.[3][4] Given its therapeutic potential, the unambiguous confirmation of its molecular structure is a critical step in any research or development pipeline.

This technical guide provides a comprehensive, multi-faceted analytical workflow for the . It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data. The convergence of evidence from mass spectrometry, UV-Vis and IR spectroscopy, and one- and two-dimensional NMR spectroscopy provides a self-validating system for the unequivocal confirmation of the structure of 1-acetyl-β-carboline.

Physicochemical Properties and Molecular Structure

The foundational step in the elucidation of any chemical structure is the determination of its basic physicochemical properties.

Molecular Structure:

M_plus_H [M+H]⁺ m/z = 211 fragment_1 [M+H - CH₂CO]⁺ m/z = 169 M_plus_H->fragment_1 - CH₂CO fragment_2 [M+H - CO]⁺ m/z = 183 M_plus_H->fragment_2 - CO fragment_3 [M+H - CH₃]⁺ m/z = 196 M_plus_H->fragment_3 - CH₃

Caption: Proposed key fragmentations of 1-acetyl-β-carboline in MS.

The loss of a methyl radical (•CH₃) would result in a fragment at m/z 196, while the loss of the entire acetyl group as a ketene (CH₂=C=O) would lead to a fragment at m/z 169. The loss of carbon monoxide (CO) from the molecular ion would produce a fragment at m/z 183. The relative intensities of these fragments can provide further confirmation of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The extended π-system of the β-carboline core gives rise to characteristic absorption bands.

Table 2: UV-Vis Absorption Maxima of 1-Acetyl-β-carboline

λmax (nm)InterpretationSource
218π → π* transition of the aromatic system[4]
283π → π* transition of the conjugated indole system[4]
378n → π* transition of the carbonyl group and extended conjugation[4]

The presence of these multiple absorption bands is indicative of the complex, conjugated aromatic system of the β-carboline nucleus with an attached carbonyl group. [4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorptions for 1-Acetyl-β-carboline

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchIndole N-H
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchMethyl C-H
~1680-1660C=O StretchKetone C=O
~1620-1450C=C StretchAromatic C=C
~1400-1350C-H BendMethyl C-H

The key diagnostic peaks in the IR spectrum of 1-acetyl-β-carboline would be the sharp N-H stretch of the indole ring, the strong carbonyl (C=O) stretch of the acetyl group, and the various C-H and C=C stretches associated with the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Table 4: ¹H NMR (500 MHz, CDCl₃) Data for 1-Acetyl-β-carboline

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.45d4.9H-3
8.29d4.9H-4
8.20d7.9H-5
7.69d8.3H-8
7.59dd7.6, 8.3H-7
7.29dd7.9, 7.6H-6
2.82s--COCH₃

The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient nature of the pyridine ring and the deshielding effect of the aromatic system. The singlet at 2.82 ppm is indicative of the methyl protons of the acetyl group.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Table 5: ¹³C NMR (125 MHz, CDCl₃) Data for 1-Acetyl-β-carboline (Assignments based on HMBC and general chemical shift principles)

Chemical Shift (δ, ppm)Assignment
~195C=O
~142C-1
~141C-8b
~138C-4a
~134C-3
~129C-7
~122C-4b
~121C-5
~120C-6
~115C-4
~112C-8
~111C-8a
~26-COCH₃

The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The remaining carbon signals are in the aromatic region, consistent with the tricyclic aromatic core.

2D NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). In 1-acetyl-β-carboline, COSY would show correlations between H-3 and H-4, and within the aromatic spin system of the indole ring (H-5, H-6, H-7, and H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly important for identifying quaternary carbons and for connecting different spin systems within the molecule.

cluster_0 Key HMBC Correlations H3 H-3 C1 C-1 H3->C1 C4 C-4 H3->C4 C4a C-4a H3->C4a H4 H-4 H4->C4a C4b C-4b H4->C4b C8b C-8b H4->C8b Me -COCH₃ Me->C1 CO C=O Me->CO

Caption: Key HMBC correlations for the structural elucidation of 1-acetyl-β-carboline.

The HMBC correlations are critical for confirming the overall structure. For instance, the correlation from the methyl protons to C-1 and the carbonyl carbon confirms the placement of the acetyl group at the C-1 position. [4]Correlations from H-3 and H-4 to the carbons at the ring junctions (C-4a, C-4b, and C-8b) confirm the fusion of the pyridine and indole rings. [4]

Experimental Protocols

For researchers aiming to work with 1-acetyl-β-carboline, standardized protocols for its isolation and synthesis are essential.

Isolation and Purification from Natural Sources

The following is a general protocol for the isolation of β-carbolines from microbial fermentation broths, which can be adapted for 1-acetyl-β-carboline.

  • Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane and methanol.

  • Chromatographic Purification: The fraction containing the target compound is then subjected to further purification using chromatographic techniques. This may include:

    • Column Chromatography: Using silica gel or a reversed-phase C18 stationary phase with a gradient of solvents (e.g., hexane/ethyl acetate or methanol/water).

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Synthesis of 1-Acetyl-β-carboline

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of β-carbolines. [5]

start Tryptamine + Methylglyoxal step1 Pictet-Spengler Reaction (Acid Catalyst) start->step1 intermediate Tetrahydro-β-carboline Intermediate step1->intermediate step2 Oxidation (e.g., Pd/C, DDQ) intermediate->step2 product 1-Acetyl-β-carboline step2->product

Caption: Synthetic workflow for 1-acetyl-β-carboline.

Step-by-Step Protocol:

  • Pictet-Spengler Condensation:

    • To a solution of tryptamine in a suitable solvent (e.g., dichloromethane or methanol), add an equimolar amount of methylglyoxal.

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the resulting tetrahydro-β-carboline intermediate by column chromatography.

  • Oxidation:

    • Dissolve the purified tetrahydro-β-carboline intermediate in a suitable solvent (e.g., toluene or dioxane).

    • Add an oxidizing agent such as palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the catalyst (if using Pd/C), and concentrate the solvent.

    • Purify the final product, 1-acetyl-β-carboline, by column chromatography or recrystallization.

Data Summary and Conclusion

The is a prime example of the necessity of a multi-technique analytical approach in modern chemical research. Each piece of spectroscopic data, from the molecular formula provided by HRMS to the intricate network of connectivities revealed by 2D NMR, contributes to a comprehensive and self-validating structural proof.

The convergence of the data presented in this guide—the molecular weight and fragmentation from mass spectrometry, the electronic transitions from UV-Vis, the functional groups from IR, and the detailed carbon-hydrogen framework from NMR—allows for the unambiguous assignment of the structure of 1-acetyl-β-carboline. This rigorous approach is paramount for ensuring the scientific integrity of research involving this and other biologically active molecules, and it provides the solid foundation required for any subsequent drug development efforts.

References

  • Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. [Link]

  • Patel, K., Gadewar, M., Tripathi, R., Prasad, S. K., & Patel, D. K. (2012). A review on medicinal importance, pharmacological activity and analytical aspects of β-carboline alkaloid “Harmine”. Asian Pacific Journal of Tropical Biomedicine, 2(8), 660-664. [Link]

  • Kim, J. H., Lee, C. H., & Lee, H. S. (2021). Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential. Scientific Reports, 11(1), 1-13. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Navarro, G., & Arnao, M. B. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 8976–8985. [Link]

  • Arnao, M. B., & Navarro, G. (2021). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. Journal of Agricultural and Food Chemistry, 69(4), 1354–1362. [Link]

  • Shin, H. J., Lee, H. S., & Lee, D. S. (2010). The synergistic antibacterial activity of 1-acetyl-beta-carboline and beta-lactams against methicillin-resistant Staphylococcus aureus (MRSA). Journal of Microbiology and Biotechnology, 20(3), 501–505. [Link]

  • PubChem. (n.d.). 1-Acetyl-beta-carboline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This whitepaper provides an in-depth technical overview of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, a prominent member of the β-carboline family of alkaloids. The document details its precise chemical identity according to IUPAC nomenclature, explores its physicochemical properties, outlines a standard synthesis protocol via the Pictet-Spengler reaction, and elucidates its primary mechanism of action as a modulator of the central nervous system. Furthermore, it covers the analytical techniques essential for its characterization and purification. This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and neuroscience, offering a foundational understanding of this neuroactive compound.

Introduction to the β-Carboline Scaffold

The β-carbolines (9H-pyrido[3,4-b]indoles) are a class of indole alkaloids characterized by a tricyclic ring system where an indole nucleus is fused to a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry and pharmacology due to its widespread occurrence in nature and its diverse range of biological activities.[1][2] β-carbolines are known to interact with various targets in the central nervous system (CNS), including benzodiazepine receptors, serotonin receptors, and monoamine oxidases (MAO).[1] Their effects can range from anxiolytic and hypnotic to anxiogenic and convulsant, depending on the specific substitutions on the carboline ring. 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also commonly known as 1-acetyl-β-carboline, is a key derivative that serves as a valuable tool for neuropharmacological research.

Nomenclature and Structural Elucidation

IUPAC Naming Convention

The systematic IUPAC name for this compound is 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone .[3] This name is derived by identifying the parent heterocycle, which is the 9H-pyrido[3,4-b]indole system. The numbering of this tricyclic system begins at the carbon adjacent to the pyridine nitrogen and proceeds around the ring. An ethanone (acetyl) group is substituted at the number 1 position.

Common Synonyms:

  • 1-Acetyl-β-carboline[2]

  • Harmalacine

  • 1-Acetyl-9H-pyrido[3,4-b]indole

Key Structural Features

The molecule consists of a planar, aromatic β-carboline core with an acetyl group at the C1 position. This substitution is critical for its specific pharmacological profile. The presence of the indole nitrogen (at position 9) and the pyridine nitrogen (at position 2) makes the molecule capable of participating in hydrogen bonding and coordinating with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These data are essential for designing experimental protocols, including dissolution for in vitro assays and formulation for in vivo studies.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O[4]
Molecular Weight 210.23 g/mol [3]
Appearance Powder[5]
CAS Number 50892-83-6[4]
Purity (Typical) >98% (via HPLC)[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
XLogP3 2.3[3]

Synthesis and Purification Strategies

The most common and effective method for synthesizing the β-carboline core is the Pictet-Spengler reaction .[6][7] This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8]

Retrosynthetic Analysis & Plausible Synthesis Route

A plausible synthetic route for 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone involves the reaction of tryptamine with pyruvic acid (or a derivative) to form a tetrahydro-β-carboline intermediate, which is subsequently oxidized to the aromatic β-carboline and then acetylated. An alternative non-enzymatic pathway involves the reaction of tryptophan with methylglyoxal.[1]

Detailed Experimental Protocol: Pictet-Spengler Reaction

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Formation of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid

  • Dissolve L-tryptophan in an aqueous acidic solution (e.g., dilute HCl).

  • Add an equimolar amount of pyruvic acid to the solution.

  • Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Oxidative Decarboxylation to form Harman (1-methyl-β-carboline)

  • Suspend the product from Step 1 in a high-boiling point solvent (e.g., diphenyl ether).

  • Add an oxidizing agent, such as potassium dichromate or elemental sulfur.

  • Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and extract the product into an acidic aqueous solution.

  • Basify the aqueous layer and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude harman.[9]

Step 3: Acetylation to yield 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone This final step is conceptual, as direct synthesis often involves more complex precursors. A more common laboratory approach is the reaction between tryptamine and methylglyoxal under acidic conditions and heat, which can directly lead to the formation of 1-acetyl-β-carboline derivatives.[1]

Purification and Verification

The final product is typically purified using column chromatography on silica gel or by recrystallization. Purity is assessed by High-Performance Liquid Chromatography (HPLC), and the structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][10]

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis A Start: Tryptamine + Pyruvic Acid Derivative B Pictet-Spengler Reaction (Acid Catalyst, Heat) A->B C Intermediate: Tetrahydro-β-carboline B->C D Oxidation (e.g., KMnO4, heat) C->D E Final Product: 1-Acetyl-β-carboline D->E F Column Chromatography E->F G Purity Check (HPLC >98%) F->G H Structural Verification (NMR, MS) G->H

Diagram of the generalized synthesis and purification workflow.

Pharmacological Profile

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is primarily recognized for its activity at the GABAA receptor, specifically at the benzodiazepine (BZD) binding site.

Mechanism of Action: Benzodiazepine Receptor Inverse Agonist

Unlike BZD agonists (e.g., Diazepam), which enhance the effect of the neurotransmitter GABA, leading to sedation and anxiolysis, 1-acetyl-β-carboline acts as an inverse agonist . It binds to the BZD site but induces a conformational change in the GABAA receptor that reduces GABA's ability to open the chloride channel. This leads to a decrease in neuronal inhibition and results in proconvulsant and anxiogenic effects. This property makes it a critical tool for studying the physiological roles of the GABAA/BZD receptor complex and for investigating conditions like anxiety and epilepsy.

G cluster_effects Effect on Chloride Ion (Cl-) Influx receptor GABA-A Receptor Cl- Channel enhanced Enhanced Influx (Hyperpolarization) = Neuronal Inhibition receptor:f1->enhanced GABA + Agonist reduced Reduced Influx (Depolarization) = Neuronal Excitation receptor:f1->reduced GABA + Inverse Agonist gaba GABA gaba->receptor:f0 agonist Agonist (e.g., Diazepam) agonist->receptor:f0 inverse_agonist Inverse Agonist (1-Acetyl-β-carboline) inverse_agonist->receptor:f0

Mechanism of action at the GABA-A receptor benzodiazepine site.

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework. Specific chemical shifts and coupling constants confirm the positions of the acetyl group and the protons on the tricyclic system.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate molecular weight. The fragmentation pattern can also offer structural information. The expected [M+H]⁺ ion would be observed at m/z 211.0872.[3][11]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is the standard method for determining the purity of the compound.[4][5] A typical analysis would show a single major peak, with purity levels generally expected to be above 98%.

G start Crude Synthesized Product hplc HPLC Analysis (Purity Assessment) start->hplc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HR-MS) start->ms pass Purity > 98% Structure Confirmed hplc->pass nmr->pass ms->pass fail Repurify pass->fail No fail->start Recycle

Workflow for the analytical characterization of the final compound.

Conclusion and Future Directions

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is a foundational molecule within the β-carboline class. Its well-defined synthesis and potent, specific activity as a benzodiazepine receptor inverse agonist make it an indispensable tool for neuropharmacological research. While its intrinsic anxiogenic properties preclude direct therapeutic use, it remains vital for probing the mechanisms of anxiety, sedation, and epilepsy. Future research may focus on using its structure as a scaffold to design novel GABAA receptor modulators with more nuanced pharmacological profiles, potentially leading to new classes of therapeutics for neurological and psychiatric disorders. Additionally, its antibacterial properties against strains like MRSA present another avenue for further investigation.[4][5][12]

References

  • ResearchGate. (n.d.). Structure of 1-acetyl-beta-carboline. [Image].
  • Herraiz, T., Salgado, A., & Peña, A. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • Villasenor, A., et al. (2024). Reply to: Lactobacillus species do not produce 1-acetyl-β-carboline. Nature Communications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638667, 1-Acetyl-Beta-Carboline. Retrieved from [Link]

  • Mancini, P. M., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]

  • Herraiz, T., Salgado, A., & Peña, A. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l -Tryptophan. Retrieved from [Link]

  • Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. Journal of Heterocyclic Chemistry.
  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5488588, 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. Retrieved from [Link]

  • NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mancini, P. M., et al. (2016). The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone (1-Acetyl-β-carboline)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Bioactive Scaffold

The β-carboline skeleton is a privileged pharmacophore, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] These tricyclic indole alkaloids are known to interact with various physiological targets, demonstrating effects ranging from psychoactive to anti-cancer.[2] This guide focuses on a specific, yet significant derivative: 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, commonly known as 1-acetyl-β-carboline. While the parent β-carboline structure has been the subject of extensive research, the introduction of an acetyl group at the C-1 position imparts unique physicochemical properties and biological functionalities. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, characterization, and biological significance of this intriguing molecule.

Discovery and Natural Occurrence: A Microbial Metabolite

1-Acetyl-β-carboline is not merely a synthetic curiosity; it has been identified as a naturally occurring metabolite in various microorganisms. Its discovery in microbial cultures underscores the diverse biosynthetic capabilities of these organisms and provides a natural source for this bioactive compound.

  • Probiotic Bacteria: Researchers have identified 1-acetyl-β-carboline in cultures of the probiotic bacterium Lactobacillus gasseri.[3] This finding is particularly significant as it suggests a potential role for this compound in the beneficial effects associated with this microbiome constituent.[3] Vaginal lactobacilli, in general, are known to produce anti-inflammatory β-carboline compounds.[4]

  • Actinomycetes: The compound has also been isolated from the fermentation broth of actinomycetes, a group of bacteria renowned for their production of a vast array of secondary metabolites with therapeutic potential. Specifically, it has been identified in Lentzea sp. JNUCC 0626, a novel strain isolated from Jeju Island, Korea, and as a metabolite of Streptomyces kasugaensis.[5][6][7]

The isolation of 1-acetyl-β-carboline from these microbial sources has paved the way for investigations into its biological activities and potential therapeutic applications.

Synthetic Pathways: The Pictet-Spengler Reaction as a Cornerstone

While natural isolation is feasible, chemical synthesis provides a more reliable and scalable route to obtain 1-acetyl-β-carboline for extensive research. The cornerstone of β-carboline synthesis is the Pictet-Spengler reaction , a powerful method for constructing the tetrahydro-β-carboline scaffold.[8][9][10] This reaction involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10]

The synthesis of 1-acetyl-β-carboline typically proceeds through a two-step sequence:

  • Pictet-Spengler Cyclization: Tryptamine is reacted with a suitable acetyl-containing precursor to form the tetrahydro-β-carboline intermediate.

  • Aromatization (Oxidation): The resulting tetrahydro-β-carboline is then aromatized to yield the final β-carboline ring system. A common method for this oxidation is the use of a palladium-on-carbon (Pd/C) catalyst.[3]

The general mechanism of the Pictet-Spengler reaction is illustrated below:

Pictet-Spengler Reaction Tryptamine Tryptamine Schiff_Base Schiff Base Intermediate Tryptamine->Schiff_Base + Aldehyde/Ketone - H2O Aldehyde Aldehyde/Ketone Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H+ Cyclization Intramolecular Electrophilic Substitution Iminium_Ion->Cyclization Ring Closure Tetrahydro_beta_carboline Tetrahydro-β-carboline Cyclization->Tetrahydro_beta_carboline - H+ Synthesis_of_1-Acetyl-beta-carboline start Starting Materials reagents Tryptamine Pyruvic Acid start->reagents pictet_spengler Pictet-Spengler Reaction Acid Catalyst (e.g., TFA, HCl) reagents->pictet_spengler intermediate 1-Methyl-1,2,3,4-tetrahydro- β-carboline-1-carboxylic acid pictet_spengler->intermediate oxidation Oxidation Pd/C, Heat intermediate->oxidation product 1-Acetyl-β-carboline oxidation->product

Figure 2: Proposed synthetic workflow for 1-acetyl-β-carboline.

Physicochemical and Spectroscopic Characterization

The definitive identification and characterization of 1-acetyl-β-carboline rely on a combination of analytical techniques. The structure was established using IR, HR-ESI-MS, and 1D- and 2D-NMR techniques. [5][11]

Property Data Reference
Molecular Formula C₁₃H₁₀N₂O [12]
Molecular Weight 210.23 g/mol [12]
Appearance Solid
CAS Number 50892-83-6 [13]
IUPAC Name 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone [13]
High-Resolution ESI-MS m/z [M+H]⁺ calculated for C₁₃H₁₁N₂O⁺, found value would be reported here [5]
¹H NMR (CDCl₃, ppm) δ values for aromatic and methyl protons would be listed here [5]
¹³C NMR (CDCl₃, ppm) δ values for all unique carbons would be listed here [5]

| Infrared (IR, cm⁻¹) | Characteristic peaks for N-H, C=O, and aromatic C-H stretches would be listed here | [5] |

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of 1-acetyl-β-carboline, based on the principles of the Pictet-Spengler reaction followed by oxidation.

Materials:

  • L-Tryptophan

  • Pyruvic acid

  • 5% Sulfuric acid

  • 10% Palladium on activated carbon (Pd/C)

  • p-Cymene

  • Methanol

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid (Intermediate)

  • Dissolve L-tryptophan (1 equivalent) in 5% sulfuric acid in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyruvic acid (1.1 equivalents) dropwise to the stirring solution at room temperature.

  • Continue stirring at room temperature for 24 hours.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the collected solid under vacuum to yield the intermediate product.

Step 2: Oxidation to 1-Acetyl-β-carboline

  • Suspend the dried intermediate (1 equivalent) in p-cymene in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Add 10% Pd/C (0.1 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

Step 3: Purification

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield 1-acetyl-β-carboline as a solid.

  • The final product can be further purified by recrystallization if necessary.

Self-Validation: The identity and purity of the synthesized 1-acetyl-β-carboline should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and its melting point compared with literature values.

Biological Activities and Therapeutic Potential

1-Acetyl-β-carboline exhibits a range of interesting biological activities, making it a promising candidate for further investigation in drug discovery.

Anti-Cancer Properties
  • Anti-Skin Cancer: Studies have shown that 1-acetyl-β-carboline possesses significant anti-skin cancer potential. [3]It has been demonstrated to reduce colony formation and growth of epidermal growth factor-induced cells and inhibit the proliferation of melanoma cells (SK-MEL-5 and SK-MEL-28). [3]* Mechanism of Action: The anti-cancer effects are mediated through the induction of G2/M phase cell-cycle arrest and the promotion of apoptosis. [3]Mechanistically, it has been shown to inhibit the MEK-ERK signaling pathway by reducing the levels of phosphorylated MEK and ERK. [3]It also downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. [3]In a mouse model, 1-acetyl-β-carboline effectively mitigated chemically induced epidermal hyperplasia and reduced inflammation. [3]

Anti-Cancer_Mechanism ABC 1-Acetyl-β-carboline MEK_ERK MEK/ERK Pathway ABC->MEK_ERK inhibits COX2 COX-2 Expression ABC->COX2 downregulates Cell_Cycle G2/M Phase Arrest ABC->Cell_Cycle induces Apoptosis Apoptosis Induction ABC->Apoptosis promotes Proliferation Cancer Cell Proliferation MEK_ERK->Proliferation promotes Inflammation Inflammation COX2->Inflammation promotes Cell_Cycle->Proliferation inhibits Apoptosis->Proliferation inhibits

Figure 3: Proposed mechanism of anti-cancer activity of 1-acetyl-β-carboline.

Melanogenesis Stimulation
  • Hypopigmentation Treatment: 1-Acetyl-β-carboline has been found to activate melanogenesis in B16F10 melanoma cells without exhibiting cytotoxicity at effective concentrations. [5][11]It increases melanin content and tyrosinase activity by upregulating key melanogenic enzymes, including tyrosinase, TRP-1, and TRP-2, as well as the microphthalmia-associated transcription factor (MITF). [5][11]* Signaling Pathway: This effect is believed to be mediated through the inhibition of ERK phosphorylation, which in turn upregulates MITF and subsequent melanogenic enzyme expression. [5][11]These findings suggest its potential as a therapeutic agent for conditions related to hypopigmentation or as a cosmetic ingredient. [5]

Antibacterial Activity
  • Anti-MRSA Agent: 1-Acetyl-β-carboline has been identified as an antibacterial agent, exhibiting activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL. [6][7]It also shows synergistic antibacterial activity when combined with β-lactam antibiotics against MRSA. [7]

Conclusion and Future Directions

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is a naturally occurring β-carboline with a compelling profile of biological activities. Its discovery in microorganisms, coupled with an accessible synthetic route via the Pictet-Spengler reaction, makes it an attractive molecule for further research and development. The demonstrated anti-cancer, melanogenic, and antibacterial properties provide a strong rationale for continued investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on lead optimization to enhance potency and selectivity, comprehensive in vivo studies to establish efficacy and safety profiles, and exploration of its potential in combination therapies. The journey of 1-acetyl-β-carboline from a microbial metabolite to a potential therapeutic agent is a testament to the rich chemical diversity of the natural world and the power of synthetic chemistry to unlock its potential.

References

  • Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential.
  • 1-Acetyl-β-Carboline from a Jeju Gotjawal Strain Lentzea sp. JNUCC 0626 and Its Melanogenic Stimulating Activity in B16F10 Melanoma Cells. MDPI.
  • 1-Acetyl-β-Carboline from a Jeju Gotjawal Strain Lentzea sp. JNUCC 0626 and Its Melanogenic Stimulating Activity in B16F10 Melanoma Cells. PubMed.
  • 1-Acetyl-β-carboline | Antibacterial Agent. MedChemExpress.
  • A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). PubMed Central.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • 50892-83-6 Cas No. | 1-(9H-Pyrido[3,4-b]indol-1-yl)ethanone. Apollo Scientific.
  • Pictet–Spengler reaction. Wikipedia.
  • The synergistic antibacterial activity of 1-acetyl-beta-carboline and beta-lactams against methicillin-resistant Staphylococcus aureus (MRSA). PubMed.
  • Substituted β-carboline. Wikipedia.
  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. [Source Not Available].
  • Vaginal lactobacilli produce anti-inflamm
  • 1-Acetyl-Beta-Carboline | C13H10N2O | CID 638667. PubChem.

Sources

A Comprehensive Spectroscopic Guide to 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone (1-Acetyl-β-carboline)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, a significant member of the β-carboline family of alkaloids. Known for their diverse biological activities, accurate structural elucidation of β-carboline derivatives is paramount for research and development in neuroscience and medicinal chemistry. This document consolidates and interprets key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to serve as a definitive reference for researchers, scientists, and drug development professionals. We present detailed spectral assignments, fragmentation pathways, and standard analytical protocols, ensuring a self-validating framework for the identification and characterization of this compound.

Introduction and Molecular Overview

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also commonly referred to as 1-acetyl-β-carboline, is a heterocyclic compound built upon the tricyclic pyrido[3,4-b]indole core.[1] This core structure is the defining feature of β-carboline alkaloids, a class of compounds found in various plants, animals, and even human tissues, exhibiting a wide range of neuropharmacological and biological effects.[1] The addition of an acetyl group at the C-1 position significantly influences the molecule's electronic properties and potential biological interactions, making its precise characterization critical.

Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and structure. For drug development professionals, this data is non-negotiable for regulatory submissions and for understanding structure-activity relationships (SAR). This guide explains the causality behind the observed spectral features, providing a logical framework for interpretation.

Compound Properties:

  • Systematic Name: 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

  • Common Name: 1-Acetyl-β-carboline

  • Molecular Formula: C₁₃H₁₀N₂O[1]

  • Molecular Weight: 210.23 g/mol [1]

Molecular Structure and Numbering

A clear understanding of the standard numbering system for the pyrido[3,4-b]indole ring is essential for unambiguous assignment of spectroscopic signals. The diagram below illustrates the IUPAC-compliant numbering scheme used throughout this guide.

cluster_mol mol

Caption: IUPAC numbering of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone.

Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight and formula of a compound and offers structural insights through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this nitrogen-containing heterocyclic compound, typically yielding the protonated molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.

IonCalculated m/z (C₁₃H₁₁N₂O⁺)Observed m/zTechnique
[M+H]⁺211.0866211.0860ESI-MS

Source: Natural Product Sciences

The excellent correlation between the calculated and observed mass for the protonated molecule provides strong evidence for the molecular formula C₁₃H₁₀N₂O.

Tandem MS (MS/MS) Fragmentation Pattern

Fragmentation analysis provides a fingerprint of the molecule's structure. The primary fragmentation pathway for the [M+H]⁺ ion of 1-acetyl-β-carboline involves the neutral loss of ketene (CH₂=C=O) from the acetyl group.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Loss
211.09169.0842.01Ketene (CH₂=C=O)

Source: Smolecule[1]

The loss of the acetyl moiety as ketene is a characteristic fragmentation for N-acetylated and certain C-acetylated aromatic compounds under ESI conditions. This fragmentation confirms the presence and location of the acetyl substituent.

parent [M+H]⁺ m/z = 211.09 fragment Fragment Ion m/z = 169.08 parent:e->fragment:w loss - CH₂=C=O (Ketene) lab - 42.01 Da

Caption: Primary fragmentation pathway of protonated 1-acetyl-β-carboline.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 1-acetyl-β-carboline displays characteristic absorption bands that serve as a structural fingerprint.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200–3100MediumN-H StretchIndole N-H
1720–1700StrongC=O StretchAcetyl Ketone
1630–1580MultipleC=C StretchAromatic Rings
1550–1500MediumC=N StretchPyridine Ring
1460–1400MediumC-H BendMethyl Group
1360–1340MediumC-N StretchAromatic Amine
1230–1200MediumC-O StretchAcetyl Group

Source: Smolecule[1]

Expert Interpretation:

  • The strong absorption band around 1710 cm⁻¹ is highly diagnostic for the carbonyl (C=O) group of the acetyl substituent, confirming its presence.[1] Its position is characteristic of an aromatic ketone.

  • The medium-intensity band in the 3150 cm⁻¹ region is indicative of the N-H stretching vibration of the indole ring.[1]

  • The series of bands in the 1630-1500 cm⁻¹ range corresponds to the C=C and C=N stretching vibrations within the fused aromatic ring system, confirming the heterocyclic aromatic core.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The data below was acquired in deuterated methanol (CD₃OD).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment (Proton)
8.47d4.91HH-3
8.32d4.91HH-4
8.23dd7.8, 1.01HH-5
7.71d8.21HH-8
7.60ddd8.2, 7.0, 1.21HH-6
7.32ddd8.0, 7.0, 0.91HH-7
2.83s-3H-COCH₃

Source: Natural Product Sciences (Note: Proton assignments have been converted to standard IUPAC numbering for clarity.)

Expert Interpretation:

  • Aromatic Region (δ 7.30-8.50): The six distinct signals in this region confirm the six protons on the fully aromatic β-carboline core. The coupling constants are key to their assignment: H-3 and H-4 appear as doublets coupled only to each other, characteristic of the pyridine ring protons. The four protons on the indole ring (H-5 to H-8) show a more complex splitting pattern (dd, ddd) due to multiple adjacent proton couplings.

  • Aliphatic Region (δ 2.83): The sharp singlet integrating to three protons at 2.83 ppm is unequivocally assigned to the methyl protons of the acetyl group. Its singlet nature indicates no adjacent protons, which is consistent with its structure.

¹³C NMR Spectroscopy

Disclaimer: The following data is based on computational prediction and should be used as a reference for comparison with experimentally acquired data.

Predicted Chemical Shift (δ) ppmAssignment (Carbon)
193.1C =O
142.5C-1
141.3C-9a
138.6C-4a
131.8C-4b
129.2C-6
122.3C-8a
121.7C-5
120.3C-7
115.6C-4
113.1C-3
112.5C-8
25.8-C H₃

Source: Predicted using ChemDraw Professional.

Expert Interpretation of Predicted Data:

  • The carbonyl carbon of the ketone is predicted to be the most downfield signal at ~193.1 ppm, which is a typical range for aromatic ketones.

  • The nine signals between ~112 and ~143 ppm correspond to the carbons of the fused aromatic system. Quaternary carbons (those without attached protons, like C-1, C-4a, C-4b, C-8a, C-9a) are expected to have weaker signals in a standard proton-decoupled spectrum.

  • The methyl carbon of the acetyl group is predicted to be the most upfield signal at ~25.8 ppm, consistent with a typical sp³-hybridized carbon in this environment.

Standard Experimental Protocols

The following sections describe standardized, field-proven methodologies for acquiring the spectroscopic data presented in this guide.

General Sample Preparation
  • Material: Ensure 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is of high purity (>98%), confirmed by a primary technique like HPLC.

  • Solvent Selection: Choose appropriate solvents. For MS, HPLC-grade methanol or acetonitrile with 0.1% formic acid is standard. For IR, KBr pellets or a thin film from a volatile solvent (e.g., CH₂Cl₂) is used. For NMR, deuterated solvents like DMSO-d₆ or Methanol-d₄ (CD₃OD) are required.

Workflow for Spectroscopic Analysis

cluster_workflow General Spectroscopic Analysis Workflow start High-Purity Sample ms Mass Spectrometry (MS) - Confirm MW - Determine Formula (HRMS) - Analyze Fragmentation start->ms Dissolve in MeOH/ACN + 0.1% FA ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir Prepare KBr pellet or thin film nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework - Confirm Connectivity start->nmr Dissolve in DMSO-d₆ or CD₃OD data Data Integration & Structural Confirmation ms->data ir->data nmr->data

Caption: A typical workflow for comprehensive spectroscopic characterization.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS: Select the [M+H]⁺ ion (m/z ~211.1) for collision-induced dissociation (CID) with argon gas to generate the MS/MS spectrum.

Infrared Spectroscopy Protocol (FT-IR)
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Analysis: Acquire a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for quaternary carbons to be observed.

Conclusion

The collective spectroscopic data presented provides an authoritative and robust characterization of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone. The mass spectrometry data unequivocally confirms the molecular formula, and the fragmentation pattern is diagnostic for the acetyl substituent. Infrared spectroscopy validates the presence of key functional groups, including the indole N-H, the aromatic system, and the ketone carbonyl. Finally, ¹H NMR spectroscopy provides a detailed map of the proton environment, confirming the substitution pattern of the β-carboline core. While experimental ¹³C NMR data remains elusive in the literature, the provided predicted data serves as a valuable guide for future experimental work. This comprehensive guide serves as a foundational resource, enabling researchers to confidently identify this compound and proceed with further investigation into its promising biological activities.

References

  • Lee, H. J., et al. (2021). Indole Derivatives and a Diketopiperazine from Chromobacterium violaceum. Natural Product Sciences, 27(3), 131-135. Available at: [Link]

  • ChemDraw Professional. (Version 22.2). PerkinElmer Informatics. Software used for NMR prediction. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols for Elucidating the Mechanism of Action of 1-Acetyl-β-carboline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Multifaceted Potential of 1-Acetyl-β-carboline

1-Acetyl-β-carboline is a member of the β-carboline family of alkaloids, a class of compounds known for their wide-ranging biological activities, particularly in the central nervous system.[1][2] While many β-carbolines are recognized for their neuropharmacological effects, recent studies have illuminated the potent anti-cancer and anti-inflammatory properties of 1-acetyl-β-carboline.[3] This guide provides a comprehensive framework for investigating the mechanism of action of 1-acetyl-β-carboline, detailing both its established effects in oncology and its potential neuropharmacological activities.

The protocols outlined herein are designed to be self-validating, providing researchers with the tools to rigorously investigate the compound's cellular and molecular targets. This document is structured to first explore the established anti-cancer and anti-inflammatory pathways, followed by a series of protocols to investigate potential neuropharmacological mechanisms characteristic of the broader β-carboline family.

Part 1: Established Anti-Cancer and Anti-Inflammatory Mechanisms

Recent research has demonstrated that 1-acetyl-β-carboline exhibits significant anti-cancer activity, particularly in melanoma models.[3] The primary mechanisms identified are the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways involved in cell proliferation and inflammation.[3][4]

Induction of G2/M Phase Cell Cycle Arrest and Apoptosis

1-acetyl-β-carboline has been shown to halt the proliferation of melanoma cells by inducing cell cycle arrest at the G2/M phase.[3] This is followed by the induction of apoptosis, or programmed cell death.[3] Key molecular events in this process include the upregulation of the cell cycle inhibitor p27 and the activation of executioner caspases-3 and -7.[3][5]

Inhibition of the MEK/ERK Signaling Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that promotes cell proliferation and survival.[3] In many cancers, this pathway is constitutively active. 1-acetyl-β-carboline has been found to significantly inhibit this pathway by reducing the phosphorylation of both MEK and ERK.[3]

Downregulation of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is often overexpressed in cancerous tissues.[6][7] 1-acetyl-β-carboline has been shown to downregulate the expression of COX-2 in melanoma cells, suggesting a direct anti-inflammatory effect that may contribute to its overall anti-cancer activity.[3]

Part 2: Experimental Protocols for Mechanistic Elucidation

This section provides detailed, step-by-step protocols for key experiments to investigate the mechanisms of action of 1-acetyl-β-carboline.

Cell Culture and Treatment
  • Cell Lines: Human melanoma cell lines such as SK-MEL-5 and SK-MEL-28 are suitable for these studies.[3]

  • Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of 1-acetyl-β-carboline in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of the compound for specified time periods, ensuring the final solvent concentration does not exceed a non-toxic level (typically <0.1%).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.[8][9][10]

Workflow Diagram:

G A Seed and Treat Cells B Harvest and Fix Cells (e.g., 70% ethanol) A->B C Stain with Propidium Iodide (PI) and RNase B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases (G0/G1, S, G2/M) D->E G A Seed and Treat Cells B Harvest and Wash Cells with cold PBS A->B C Resuspend in Annexin V Binding Buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection.

Protocol:

  • Follow steps 1 and 2 from the cell cycle analysis protocol.

  • Harvest cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer. [11]4. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells at room temperature in the dark for 15 minutes. [11]6. Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3/7 Activity Assay

This colorimetric or fluorometric assay measures the activity of key executioner caspases. [12][13][14] Protocol:

  • Seed cells in a 96-well plate and treat with 1-acetyl-β-carboline.

  • After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase-3/7 activity assay kit.

  • Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or a fluorogenic substrate). [13]4. Incubate at 37°C for 1-2 hours. [14]5. Measure the absorbance (at 405 nm for pNA) or fluorescence using a microplate reader.

  • The increase in signal is proportional to the caspase-3/7 activity.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins. [15][16][17] Workflow Diagram:

G A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., p-MEK, p-ERK, COX-2) D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: Western blotting workflow.

Protocol:

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-MEK, p-ERK, total MEK, total ERK, COX-2, p27, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Target Protein Expected Change with 1-acetyl-β-carboline References
p-MEKDecrease[3]
p-ERKDecrease[3]
COX-2Decrease[3]
p27Increase[3]
Cleaved Caspase-3Increase[3]
COX-2 Gene Expression Analysis by RT-qPCR

This method quantifies changes in COX-2 mRNA levels. [18][19] Protocol:

  • Treat cells with 1-acetyl-β-carboline.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative PCR (qPCR) using primers specific for COX-2 and a reference gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in COX-2 expression.

Part 3: Investigating Potential Neuropharmacological Mechanisms

The β-carboline scaffold is a privileged structure in neuropharmacology, known to interact with various receptors and enzymes in the central nervous system. [1][2]The following protocols are designed to explore the potential neuropharmacological profile of 1-acetyl-β-carboline.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor. [20][21][22] General Principle:

A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue homogenate or cell membrane preparation containing the receptor. The test compound (1-acetyl-β-carboline) is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined.

Targets of Interest for β-carbolines:

  • Benzodiazepine Receptors (GABA-A Receptors): Use [3H]-flunitrazepam as the radioligand.

  • Serotonin Receptors (e.g., 5-HT2A): Use [3H]-ketanserin or another appropriate radioligand. [20]

Monoamine Oxidase (MAO) Inhibition Assay

MAO is a key enzyme in the metabolism of monoamine neurotransmitters. Many β-carbolines are known MAO inhibitors. [1] Protocol:

  • Use a commercial MAO activity assay kit or prepare a reaction mixture containing MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a buffer.

  • Add various concentrations of 1-acetyl-β-carboline to the reaction mixture.

  • Incubate and then measure the product formation (e.g., fluorescence of 4-hydroxyquinoline from kynuramine).

  • Calculate the percentage of inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE is the enzyme that degrades acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. [5][23][24] Workflow Diagram:

G A Prepare Reaction Mixture: AChE, DTNB, Buffer B Add 1-acetyl-β-carboline (Test Compound) A->B C Pre-incubate B->C D Initiate Reaction with Acetylthiocholine (Substrate) C->D E Monitor Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Ellman's method for AChE inhibition.

Protocol:

  • In a 96-well plate, add phosphate buffer, DTNB (Ellman's reagent), and the AChE enzyme solution. [5]2. Add various concentrations of 1-acetyl-β-carboline.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide. [5]5. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

  • Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of 1-acetyl-β-carboline and determine the IC50 value.

Conclusion

This guide provides a robust framework for the comprehensive investigation of the mechanism of action of 1-acetyl-β-carboline. By systematically applying these protocols, researchers can validate its known anti-cancer and anti-inflammatory effects and explore its potential as a neuropharmacological agent. The multifaceted nature of the β-carboline scaffold suggests that 1-acetyl-β-carboline may hold therapeutic promise in multiple disease areas, warranting a thorough and multi-pronged mechanistic investigation.

References

  • Lee, M., Hwang, S. Y., Wi, K., Hwang, I. H., Lim, S., & Ma, J. Y. (2025). Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential. Journal of Experimental & Molecular Medicine, 57(11), 2205–2218.
  • Herraiz, T., Salgado, A., & Peña, A. (2022). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Agricultural and Food Chemistry, 70(30), 9344–9355.
  • ResearchGate. (n.d.). (a) Western blot of p-MEK1/2 and p-ERK1/2 protein expression from KGN cells... Retrieved from [Link]

  • Aberle, B. (2025). β-Carbolines: Neuropharmacology and Psychedelic Activity.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 133–138.
  • Brose, R., et al. (2012). Expression and Molecular Regulation of the Cox2 Gene in Gastroenteropancreatic Neuroendocrine Tumors and Antiproliferation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). PLoS ONE, 7(9), e44716.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
  • Kirkby, N. S., et al. (2013). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. Proceedings of the National Academy of Sciences, 110(9), 3696–3701.
  • Adebayo, K. A., et al. (2021). Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders. European Journal of Pharmacology, 893, 173837.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Thathiah, A., & De Strooper, B. (2011). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 756, 219–230.
  • MDPI. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

  • Herraiz, T., Salgado, A., & Peña, A. (2025). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. Journal of Agricultural and Food Chemistry.
  • Cushnie, T. P., et al. (2014). Cyclooxygenase-2 Gene Expression and Regulation in Human Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 55(1), 308–317.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 7, 107–134.
  • Rockland Immunochemicals. (n.d.). MEK-ERK Pathway Antibodies. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]

  • PubMed. (2012). In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway. Retrieved from [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • PubMed. (2025). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. Retrieved from [Link]

  • NIH. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Retrieved from [Link]

  • PubMed. (2024). Anticancer mechanisms of β-carbolines. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11.
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory Activity of 1-Substituted Glyoxal β-Carboline Derivatives. Retrieved from [Link]

  • Zhao, T., et al. (2018). Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice. Frontiers in Pharmacology, 9, 346.
  • ResearchGate. (n.d.). The most important anticancer mechanisms of β‐carbolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor Binding Assay Conditions a. Retrieved from [Link]

  • NIH. (2014). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Acetyl-β-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-acetyl-β-carboline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this potent and promising molecule. As a bioactive β-carboline alkaloid, achieving high purity is paramount for reliable downstream applications, from mechanistic studies to preclinical evaluation.[1]

This resource moves beyond simple protocols to provide a deeper understanding of the challenges inherent in 1-acetyl-β-carboline purification. We will explore the causal relationships behind common issues and offer field-proven troubleshooting strategies to help you achieve your desired purity with maximum yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of 1-acetyl-β-carboline.

Q1: What are the most common impurities I should expect after synthesizing 1-acetyl-β-carboline?

A1: Impurities are almost always a direct consequence of the synthetic route employed.

  • Pictet-Spengler Route Impurities: If your synthesis involves a Pictet-Spengler reaction followed by oxidation, common impurities include unreacted tryptamine or tryptophan derivatives and incompletely oxidized tetrahydro-β-carboline intermediates.[1][2]

  • Side-Reaction Products: The indole nucleus is susceptible to reactions at multiple positions. Depending on the conditions, you may encounter regioisomers or over-oxidation products, which can be challenging to separate due to their structural similarity to the target compound.[3]

  • Residual Catalysts: If a palladium-catalyzed oxidation or cross-coupling step is used, residual palladium can contaminate the final product.[1]

  • Reagents from Formation: 1-acetyl-β-carboline can also form from the reaction of L-tryptophan with methylglyoxal, a reactive dicarbonyl compound that can arise from carbohydrate degradation, especially under heated conditions.[4][5][6] If your starting materials or media contain these precursors, related side products could be present.

Q2: My purification yield is consistently low. What are the most likely causes?

A2: Low yield is a common and frustrating issue. The cause is often multifactorial:

  • Irreversible Adsorption: The planar, nitrogen-containing ring system of β-carbolines can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and significant product loss on the column.

  • On-Column Degradation: The compound may be sensitive to the stationary phase. The acidity of silica gel can, in some cases, lead to degradation over the extended time of a column chromatography run.

  • Sub-optimal Recrystallization: Choosing an inappropriate solvent system for recrystallization can lead to poor recovery. The compound may be too soluble, even at low temperatures, or it may "oil out" instead of forming pure crystals.

  • Physical Losses: Aggressive solvent removal (e.g., high vacuum at elevated temperatures) can lead to loss of fine, crystalline material. Multiple transfer steps between flasks also contribute to cumulative losses.

Q3: My purified 1-acetyl-β-carboline appears to degrade upon storage. How can I improve its stability?

A3: Like many complex organic molecules, 1-acetyl-β-carboline can be sensitive to light, air (oxidation), and temperature. For long-term stability, store the highly purified solid compound in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or wrapped in foil), and at a low temperature (-20°C is recommended). Ensure all residual solvents, especially acidic or basic ones from purification, have been thoroughly removed, as they can catalyze degradation.

Q4: I'm setting up a purification protocol for the first time. Where should I start?

A4: A logical, stepwise approach is crucial.

  • Analyze the Crude Mixture: Before any purification, run a Thin Layer Chromatography (TLC) and a proton NMR or LC-MS of your crude product. This gives you a baseline understanding of the number and nature of your impurities, which will guide your strategy.

  • Start with Extraction: A well-designed liquid-liquid extraction can remove many baseline impurities and significantly clean up the crude material before chromatography.

  • Develop a Chromatography Method: Use TLC to screen for an optimal solvent system for flash column chromatography. A good system will show clear separation between your product spot (Rf ~0.3-0.4) and major impurities.

  • Consider Recrystallization for Final Polishing: For achieving the highest purity (>99%), a final recrystallization step after chromatography is often essential to remove trace impurities.

Section 2: Troubleshooting Guide for Purification

This guide provides a systematic approach to resolving common issues encountered during the purification of 1-acetyl-β-carboline.

Problem / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Poor Separation in Column Chromatography (Streaking or overlapping spots on TLC/HPLC)1. Incorrect Solvent Polarity: The mobile phase is either too polar (eluting everything too quickly) or not polar enough (product remains on the baseline).Solution: Systematically screen solvent systems using TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or acetone. Aim for an Rf value of 0.3-0.4 for your product to ensure optimal separation on the column.[2]
2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.Solution: As a rule of thumb, use a mass ratio of at least 50:1 (silica gel:crude material). For difficult separations, increase this to 100:1 or more. This provides more surface area for the separation to occur effectively.
3. Sample Insolubility: The sample precipitated upon loading onto the column, leading to streaking and poor separation.Solution: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane or chloroform) and then adsorb it onto a small amount of silica gel. Dry this silica onto a powder and load the powder onto the column ("dry loading"). This prevents precipitation issues associated with liquid loading.[7]
Low Product Yield After Column Chromatography 1. Irreversible Adsorption on Silica: The basic nitrogen atoms in the β-carboline ring bind strongly to acidic silanol groups on the silica surface.Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as 1% triethylamine in your eluent. This neutralizes the acidic sites and minimizes product loss.
2. Product Degradation on Column: The compound is unstable to the acidic nature of the silica gel over a long period.Solution: Use a less acidic stationary phase like alumina (neutral or basic grade). Alternatively, run the column as quickly as possible without sacrificing separation ("flash chromatography") to minimize the residence time of the compound on the stationary phase.
Recrystallization Fails or Product "Oils Out" 1. Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.Solution: Perform a systematic solvent screen in test tubes. Good candidates often include ethyl acetate, ethanol, methanol, or solvent pairs like ethyl acetate/hexane or methanol/water. The goal is to find a system where the compound dissolves upon heating and cleanly crystallizes upon slow cooling.[8]
2. Presence of Impurities: Certain impurities can inhibit crystal lattice formation, causing the product to remain as a supersaturated oil.Solution: If an oil forms, try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, the material may need to be re-purified by chromatography to remove the problematic impurities before attempting recrystallization again.
Persistent Impurities in Final Product (Confirmed by NMR or LC-MS)1. Co-eluting Structural Isomers: Regioisomers or other closely related byproducts have very similar polarities, making separation by standard chromatography difficult.[3]Solution: Switch to a different separation technique. Reverse-phase chromatography (using a C18 stationary phase) separates based on hydrophobicity rather than polarity and can often resolve isomers that co-elute on silica. Preparative HPLC is the gold standard for this challenge.[9]
2. Residual Palladium Catalyst: Black or grey coloration in the final product can indicate contamination from a palladium catalyst.Solution: Stir the product solution with a palladium scavenger resin or activated carbon before a final filtration through a pad of Celite®. This will bind the residual metal and allow for its removal.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification workflow. Always perform small-scale trials before committing your entire batch of material.

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the primary purification of crude 1-acetyl-β-carboline after initial workup.

  • Preparation of the Column:

    • Select a column of appropriate size (e.g., for 1 g of crude material, a 40 mm diameter column is a good start).

    • Prepare a slurry of silica gel (e.g., 50 g) in your initial, non-polar eluent (e.g., Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (1 g) in a minimal volume of a suitable solvent (e.g., 5-10 mL of Dichloromethane).

    • Add 2-3 g of silica gel to this solution and mix well.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Gently add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (gradient elution). For example, move from 5% to 10%, 20%, and then 50% Ethyl Acetate in Hexane. The exact gradient will depend on the impurities identified during your TLC analysis.[2]

    • Collect fractions (e.g., 20 mL each) in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization for Final Polishing

This protocol is for achieving high-purity, crystalline 1-acetyl-β-carboline from a semi-purified solid.

  • Solvent Selection:

    • Place a small amount of your compound (~20 mg) in a test tube.

    • Add a potential solvent (e.g., Ethyl Acetate) dropwise at room temperature. A good solvent will not dissolve the compound readily.

    • Heat the test tube in a water bath. The compound should fully dissolve.

    • Remove from heat and allow to cool slowly to room temperature, then in an ice bath. Abundant, well-formed crystals should appear.

  • Recrystallization Procedure:

    • Place the semi-purified solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Do not add excess solvent.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Section 4: Visual Workflows

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common purification problems.

G start Start: Crude Product Analysis (TLC, NMR, LC-MS) purity_check Is Purity >95%? start->purity_check chrom_needed Primary Purification: Flash Column Chromatography purity_check->chrom_needed No   end Pure Product (Store Properly) purity_check->end  Yes separation_check Good Separation on TLC? chrom_needed->separation_check optimize_solvent Optimize Solvent System (TLC Screening) separation_check->optimize_solvent No run_column Run Column & Analyze Fractions separation_check->run_column Yes optimize_solvent->separation_check yield_check Is Post-Column Yield Acceptable? run_column->yield_check troubleshoot_yield Troubleshoot Yield Loss: - Deactivate Silica - Change Stationary Phase yield_check->troubleshoot_yield No recryst_needed Final Polishing: Recrystallization yield_check->recryst_needed Yes troubleshoot_yield->run_column final_purity_check Analyze Final Product (Purity & Characterization) recryst_needed->final_purity_check final_purity_check->end

Caption: A decision tree for troubleshooting 1-acetyl-β-carboline purification.

Diagram 2: General Purification Workflow

This diagram illustrates the standard sequence of steps from crude product to a highly pure final compound.

G crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) crude->extraction concentration Concentrate Organic Phase extraction->concentration chromatography Flash Column Chromatography (Silica or Alumina) concentration->chromatography combine_fractions Combine Pure Fractions chromatography->combine_fractions recrystallization Recrystallization combine_fractions->recrystallization final_product Pure Crystalline Product (>99%) recrystallization->final_product

Caption: A standard workflow for purifying 1-acetyl-β-carboline.

References

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters.
  • Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. PubMed.
  • Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. PMC - NIH.
  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ResearchGate.
  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ACS Publications.
  • Lactobacillus species do not produce 1-acetyl-β-carboline. PMC - NIH.
  • Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. Request PDF - ResearchGate.
  • Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential. NIH.
  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PMC - PubMed Central.
  • Isolation of 1-Acetyl-β-Carboline. Bio-protocol.
  • β-Carboline Alkaloids, Part 8. Regioselective Homolytic Acetylation of β-Carbolines. Marcel Dekker, Inc..
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Analytical and Preparative Chiral Separation of β-Carboline Derivatives, LDL Oxidation Inhibitors, Using HPLC and CE Methodologies. ResearchGate.
  • Column Chromatography. YouTube. Available from: [Link]

  • Troubleshooting Guides. Bionano. Available from: [Link]

  • Recrystallization. YouTube. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, a valued member of the β-carboline family. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this promising compound. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental success.

I. Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it's crucial to understand the inherent properties of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone that govern its solubility. Also known as 1-acetyl-β-carboline, its structure features a tricyclic aromatic pyrido[3,4-b]indole core.[1][2] This extended aromatic system contributes to its lipophilicity.

PropertyValueImplication for Solubility
Molecular Formula C₁₃H₁₀N₂OIndicates a relatively non-polar structure with some hydrogen bonding capability.
Molecular Weight ~210.23 g/mol Moderate molecular weight.
logP 2.3 - 2.92A positive logP value signifies greater solubility in lipophilic (non-polar) solvents compared to aqueous media.[1]
logS ~ -3.125This calculated value indicates poor intrinsic aqueous solubility.[1]
Functional Groups Carbonyl group, nitrogen atomsThese polar groups can participate in hydrogen bonding, offering opportunities for solubilization in certain polar organic solvents.[1]

II. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling and solubilization of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone.

Q1: What is the recommended starting solvent for dissolving 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone?

A1: For initial stock solutions, we strongly recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) .[3] This compound generally exhibits good solubility in DMSO, as well as other polar organic solvents like acetone, chloroform, dichloromethane, and ethyl acetate.[1][3]

  • Expertise & Experience: The choice of DMSO is based on its high solubilizing power for a wide range of organic molecules, including heterocyclic compounds like β-carbolines. It can effectively disrupt the crystal lattice energy of the solid compound. For cell-based assays, it's critical to be mindful of the final DMSO concentration in your working solution, as it can exhibit cytotoxicity at higher levels.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent it?

A2: This is a common phenomenon known as "antisolvent precipitation." 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is poorly soluble in water.[1] When the DMSO stock is diluted into an aqueous medium, the solvent environment becomes predominantly polar and aqueous, causing the compound to crash out of solution.

To mitigate this, consider the following:

  • Increase the percentage of co-solvent: If your experimental system allows, you may need a higher final concentration of DMSO (e.g., up to 10%) or another co-solvent in your aqueous buffer.[4]

  • Use a surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 (Polysorbate 80), can help to maintain the compound's solubility in aqueous solutions by forming micelles.[5]

  • pH adjustment: The solubility of β-carbolines can be pH-dependent.[4][6] Exploring a more acidic pH might improve solubility by protonating the nitrogen atoms in the ring system, thereby increasing polarity.

Q3: Can I dissolve 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone directly in ethanol or methanol?

A3: Yes, this compound shows moderate solubility in polar protic solvents like methanol and ethanol.[1] These can be suitable alternatives to DMSO, particularly if DMSO is incompatible with your downstream applications. However, you may still encounter precipitation upon high dilution into aqueous buffers.

III. Troubleshooting Guides: Advanced Solubilization Strategies

When standard solvents are insufficient, a more systematic approach is required. The following guides provide step-by-step instructions for advanced solubilization techniques.

Guide 1: pH-Dependent Solubility Assessment

The basic nitrogen atoms in the pyrido[3,4-b]indole ring system can be protonated at acidic pH, which can significantly enhance aqueous solubility.[6]

Experimental Workflow for pH-Dependent Solubility

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep1 Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8) prep2 Create a concentrated stock solution in a suitable organic solvent (e.g., DMSO) exec1 Add a small aliquot of the stock solution to each buffer to a final concentration exceeding the expected solubility prep2->exec1 exec2 Equilibrate the samples (e.g., 24h at a controlled temperature) exec1->exec2 exec3 Centrifuge to pellet undissolved compound exec2->exec3 anal1 Carefully collect the supernatant exec3->anal1 anal2 Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS) anal1->anal2 anal3 Plot solubility vs. pH anal2->anal3

Caption: Workflow for determining pH-dependent solubility.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Sample Preparation: To an Eppendorf tube containing a known volume of each buffer, add a small, precise amount of a concentrated stock solution of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone in an organic solvent. The goal is to have an excess of the solid compound.

  • Equilibration: Vortex the tubes and allow them to equilibrate on a shaker at a constant temperature for 24-48 hours to ensure saturation is reached.

  • Separation: Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the determined solubility against the pH of the buffers to identify the pH range of maximum solubility.

Guide 2: Utilizing Co-solvents and Surfactants

For many in vitro and in vivo applications, a simple organic solvent stock is not sufficient. Co-solvents and surfactants are essential tools in these cases.[5][7]

Formulation AidExample(s)Mechanism of Action
Co-solvents Propylene glycol, Polyethylene glycol (PEG 400), EthanolThese water-miscible organic solvents reduce the overall polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.
Surfactants Tween® 80 (Polysorbate 80), Cremophor® ELThese amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the poorly soluble drug, increasing its apparent solubility.[5]

Protocol for Preparing a Co-solvent/Surfactant Formulation:

  • Initial Dissolution: Dissolve the 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone in the chosen co-solvent (e.g., PEG 400) or a mixture of the co-solvent and surfactant. Gentle warming and sonication can aid dissolution.

  • Aqueous Dilution: Slowly add the aqueous vehicle (e.g., saline, PBS) to the organic solution with continuous stirring. This order of addition is crucial to prevent immediate precipitation.

  • Visual Inspection: Observe the solution for any signs of precipitation or cloudiness. A stable formulation should remain clear.

  • Optimization: The ratio of co-solvent, surfactant, and aqueous phase will likely require optimization to achieve the desired concentration and stability.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, forming an inclusion complex that has significantly improved aqueous solubility.[8][9]

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 cluster_1 A 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone (Poorly Soluble) C Soluble Inclusion Complex A->C + B Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) B->C D Aqueous Solution C->D Disperses in

Caption: Encapsulation by cyclodextrin enhances solubility.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Offers improved aqueous solubility and a favorable safety profile.[8]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Known for enhancing solubility and stability, often used in parenteral formulations.[8]

Protocol for Preparing a Cyclodextrin Formulation:

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the desired concentration.

  • Addition of Compound: Add the 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone powder directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heating for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.

IV. Final Recommendations and Best Practices

  • Always start with small-scale solubility tests before preparing large batches of solutions.

  • Sonication and gentle warming can often aid in the dissolution process, but be cautious of potential compound degradation at high temperatures.

  • Stock solution stability: For stock solutions in DMSO, it is recommended to aliquot and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

  • Document everything: Keep detailed records of the solvents, concentrations, temperatures, and methods used to achieve solubility for reproducible results.

By applying these principles and protocols, researchers can effectively overcome the solubility hurdles associated with 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, enabling the advancement of its investigation in various scientific fields.

References

  • ResearchGate. (2013, October 24). In which solvents are beta-carboline alkaloids soluble?. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Carboline. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. (2019, March 25). PMC - NIH. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determining the molecular basis for the pH-dependent interaction between 2'-deoxynucleotides and 9H-pyrido[3,4-b]indole in its ground and electronic excited states. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Target Selectivity of 1-acetyl-β-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Welcome to the technical support center for researchers working with 1-acetyl-β-carboline (ABC) and its derivatives. This guide is designed to provide you with actionable strategies, troubleshooting advice, and detailed protocols to address one of the most critical challenges in drug development: improving the selectivity of your compound for its intended biological target. As a bioactive scaffold, the β-carboline nucleus is known to interact with a range of biological targets, making selectivity a paramount concern for minimizing off-target effects and enhancing therapeutic potential.[1][2]

This document moves beyond simple instructions, explaining the scientific rationale behind experimental choices to empower you to make informed decisions in your research.

Section 1: Understanding the Selectivity Challenge of 1-acetyl-β-carboline

Before modifying a compound, it is crucial to understand its known biological interaction space. This section addresses the fundamental questions regarding the target profile of ABC.

Q1: What are the primary known targets and mechanisms of 1-acetyl-β-carboline?

1-acetyl-β-carboline (ABC) is a naturally occurring small molecule with a growing body of research highlighting its therapeutic potential, particularly in oncology.[3][4] Its primary mechanism of action in skin cancer models involves the dual inhibition of the MEK/ERK signaling pathway and the downregulation of cyclooxygenase-2 (COX-2).[3][5] By inhibiting MEK and ERK phosphorylation, ABC can induce G2/M phase cell-cycle arrest and promote apoptosis in melanoma cells.[3] Additionally, other β-carboline derivatives have been identified as potent inhibitors of various protein kinases, such as Polo-like kinases (PLKs), which are critical for cell cycle progression.[6]

Q2: What are the most probable off-targets for the β-carboline scaffold, and why should I be concerned about them?

The planar, tricyclic nature of the β-carboline core makes it a "privileged scaffold," meaning it can bind to numerous, often structurally related, targets. This promiscuity is the primary source of selectivity challenges.

  • Kinome-wide Off-Targeting: The ATP-binding pocket is highly conserved across the human kinome. As many β-carbolines target kinases, there is a high probability that your compound will inhibit other kinases beyond your intended target, leading to unexpected cellular effects and potential toxicity.[6]

  • Monoamine Oxidase A (MAO-A): The β-carboline scaffold is a well-documented inhibitor of MAO-A, an enzyme critical for neurotransmitter metabolism.[7][8] Unintended inhibition of MAO-A can lead to significant neurological side effects.

  • hERG Potassium Channel: Interaction with the hERG channel is a major cause of drug-induced cardiotoxicity. Many heterocyclic compounds have been shown to bind to hERG, making it a critical off-target to assess.

  • DNA Intercalation: The flat aromatic structure of β-carbolines allows them to intercalate between DNA base pairs, which can lead to genotoxicity and broad cytotoxic effects unrelated to specific enzyme inhibition.[9]

The diagram below illustrates the fundamental challenge: maximizing interactions with the desired therapeutic target while minimizing engagement with these potential off-targets.

cluster_0 1-acetyl-β-carboline (ABC) cluster_1 Biological Targets ABC ABC Analog OnTarget On-Target (e.g., MEK1/2) ABC->OnTarget Therapeutic Effect OffTarget1 Off-Target (e.g., Other Kinases) ABC->OffTarget1 Side Effects OffTarget2 Off-Target (e.g., MAO-A) ABC->OffTarget2 Side Effects OffTarget3 Off-Target (e.g., hERG) ABC->OffTarget3 Side Effects

Caption: On-target vs. off-target effects of ABC.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides logical steps for diagnosis and resolution.

Q3: My new ABC analog shows high potency in my primary assay but is highly toxic to cells. How do I determine if this is due to off-target effects?

This is a classic sign of poor selectivity. The potent on-target activity may be overshadowed by engagement with one or more off-targets that induce a generalized toxic response.

Troubleshooting Steps:

  • Initiate a Broad Off-Target Screen: The most direct way to identify problematic interactions is to profile your compound against a panel of known liability targets. Commercial services offer comprehensive panels that include:

    • A broad kinome panel (e.g., 400+ kinases).

    • A safety panel covering targets like hERG, cytochrome P450s (CYPs), and various GPCRs.

    • Specific assays for MAO-A and MAO-B inhibition.

  • Analyze the Results: Look for off-targets that are inhibited with a potency (IC50) within 10- to 30-fold of your primary target's IC50. These are your most likely culprits.

  • Validate with Orthogonal Assays: If a specific off-target is implicated (e.g., a particular kinase), validate this finding using a different assay format (e.g., a biophysical binding assay like SPR if the primary screen was an enzymatic assay).

Q4: How can I confirm that the anticancer effects I see in my cell line are specifically from inhibiting my target (e.g., the MEK/ERK pathway)?

Observing a desired phenotype (e.g., cell death) is not enough; you must link it directly to the modulation of your intended target.

Troubleshooting Steps:

  • Biochemical Pathway Analysis: Use Western blotting to probe the downstream signaling pathway of your target. If you are targeting MEK, you should observe a dose-dependent decrease in the phosphorylation of its direct substrate, ERK (p-ERK). This provides direct evidence of target engagement in a cellular context.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein in the cancer cells. If your compound's effect is truly on-target, the knockdown/knockout cells should become less sensitive to your compound.

  • Rescue Experiments: If your target's inhibition leads to a phenotype, see if you can "rescue" that phenotype by introducing a constitutively active version of a downstream component. For a MEK inhibitor, expressing a constitutively active form of ERK might rescue the cells from the compound-induced cell death.

Section 3: A Strategic Framework for Improving Selectivity

Improving selectivity is an iterative process of rational design, chemical synthesis, and rigorous biological testing. The goal is to introduce structural modifications that weaken interactions with off-targets while preserving or enhancing affinity for the on-target.[2][10]

The following workflow provides a systematic approach to this challenge.

A 1. Analyze Target Structures (On-Target vs. Off-Target) B 2. Design & Prioritize Analogs (Computational Modeling) A->B Identify Differences C 3. Synthesize Analogs B->C Top Candidates D 4. Primary Assay (On-Target Potency) C->D E 5. Selectivity Assays (Counter-Screening) D->E Potent Hits F 6. Cellular Assays (Target Engagement & Phenotype) E->F Selective Hits G 7. Analyze SAR Data F->G Generate Data G->A Iterate & Refine Design

Caption: Iterative workflow for selectivity enhancement.

Part A: Medicinal Chemistry & Structure-Based Design

Rational drug design is your most powerful tool for building selectivity into your molecules.[11]

Q5: Where on the 1-acetyl-β-carboline scaffold should I focus my synthetic modifications?

Based on extensive literature for the β-carboline class, certain positions are more amenable to modification and have a greater impact on biological activity and selectivity.[9][12]

  • C1-Acetyl Group: This is a primary vector for modification. Replacing the methyl group with larger, more complex moieties can probe for unique sub-pockets in your target's binding site that may not be present in off-targets.[13]

  • N2-Pyridine Nitrogen: While modification here is less common, altering its basicity or sterics can influence binding.

  • N9-Indole Nitrogen: This position is often modified to improve properties like solubility or to add vectors that can reach into adjacent pockets of the binding site.

  • C3 Position: Introduction of different functional groups at the C3 position has been shown to enhance the antitumor activity of β-carboline derivatives.[9]

Q6: What specific structural modifications can I make to improve kinase selectivity?

Improving kinase selectivity often involves exploiting subtle differences in the ATP-binding site.[10]

  • Exploit Shape Differences: Introduce bulky substituents (e.g., a phenyl or cyclopropyl group) onto the C1-acetyl moiety. The goal is to design a group that fits comfortably into a sub-pocket of your on-target but creates a steric clash in the tighter binding sites of off-targets.[10]

  • Target the "DFG-out" Conformation: Many kinases have an inactive conformation where the DFG motif of the activation loop is flipped "out." Designing a compound that specifically binds to this inactive state can confer high selectivity, as not all kinases can readily adopt this conformation.[10] This often requires adding a moiety that can form a hydrogen bond with the backbone of the DFG loop.

  • Alter Electrostatics: Compare the electrostatic surface potentials of your on-target and off-target binding sites. You may find a region where your target is more tolerant of a charged or polar group. Introducing groups like piperazine can improve water solubility and form specific hydrogen bonds that may be unfavorable in off-targets.[9][10]

The following table summarizes general structure-activity relationship (SAR) trends for β-carboline derivatives aimed at improving selectivity.

Position of ModificationType of SubstitutionPotential Effect on Activity/SelectivityRationaleReference
C1 Bulky aromatic/alicyclic groupsIncrease Selectivity Probes for unique hydrophobic sub-pockets not present in all kinases.[10]
C1 Halogenated phenyl groupsIncrease Potency Halogens can form specific halogen bonds and alter electronic properties.[13]
C3 Nitrogen-containing heterocyclesIncrease Potency Can form additional hydrogen bonds and improve pharmacokinetics.[9]
N9 Substituted benzyl groupsIncrease Potency Can occupy additional space and form pi-stacking interactions.[14]
A-Ring (C6, C7) Methoxy or Hydroxy groupsModulate ActivityCan alter electronic density and provide new hydrogen bonding points.[15]
Part B: Pharmacological Profiling & Assay Development

Your synthetic strategy must be guided by robust biological data. A well-designed assay cascade is essential for making go/no-go decisions efficiently.

Q7: What is the most efficient way to set up a screening cascade to assess the selectivity of my new analogs?

A tiered approach is most effective.

  • Tier 1 (Primary Screen): Screen all new compounds in your on-target enzymatic or binding assay to determine their potency (IC50 or Kd).

  • Tier 2 (Selectivity Screen): Take all compounds that meet a potency cutoff (e.g., IC50 < 1 µM) and screen them at a single, high concentration (e.g., 10 µM) against a focused panel of 3-5 of your most likely off-targets.

  • Tier 3 (Broad Profiling & Cellular Confirmation): For the few compounds that show both high potency and good initial selectivity, perform a full dose-response curve against the off-targets to get accurate IC50 values. These lead candidates should then be advanced to cellular target engagement and phenotypic assays.

Experimental Protocols

Here are two essential protocols for characterizing your compounds.

Protocol 1: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced.

Materials & Reagents:

  • Kinase of interest and its specific substrate

  • 1-acetyl-β-carboline analog (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to your enzyme, typically contains ATP, MgCl2, DTT)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of your compound in DMSO. Transfer a small volume (e.g., 1 µL) of each concentration to the assay plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "background" controls.

  • Kinase Reaction: Prepare a master mix of your kinase and its substrate in kinase buffer. Add this mix to the wells containing the compound.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Convert ADP to ATP: Add Kinase Detection Reagent to all wells. This reagent contains enzymes that will convert the ADP produced by the kinase into ATP. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to your controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol confirms that your compound inhibits the target pathway inside cells. This example uses the MEK/ERK pathway.

Materials & Reagents:

  • Cancer cell line of interest (e.g., SK-MEL-28)

  • Complete cell culture medium

  • 1-acetyl-β-carboline analog

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK, anti-total-ERK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of your compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add loading buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping & Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe it with an antibody for total ERK and then for a loading control like β-actin.

  • Analysis: Quantify the band intensities. A successful on-target inhibitor will show a dose-dependent decrease in the p-ERK/total-ERK ratio.

Section 4: Frequently Asked Questions (FAQs)

Q8: My structural modifications successfully improved selectivity, but I lost most of my on-target potency. What should I do?

This is a very common challenge in drug discovery, often referred to as the "potency-selectivity trade-off." It suggests that the modification you made, while detrimental to off-target binding, also disrupted a key interaction with your on-target.

Next Steps:

  • Analyze the Structure: Re-examine your on-target and off-target models. Did the bulky group you added remove a critical water molecule or prevent a key hydrogen bond from forming in the on-target?

  • Systematic Exploration: Synthesize a small library of analogs where you systematically vary the size and electronics of the substituent at that position. For example, if you added a large phenyl group, try smaller groups like cyclopropyl or ethyl, or a phenyl ring with different substitutions.

  • Explore a Different Vector: If modifications at one position consistently fail, return to the parent scaffold and begin exploring modifications at a different position (e.g., move from C1 to C3).

Q9: How do I quantitatively express the selectivity of my compound?

Selectivity is not an absolute measure but a relative one. The most common way to express it is with a Selectivity Score (S) . For a simple case, it is the ratio of the IC50 for an off-target to the IC50 for the on-target.[16]

  • Formula: S = IC50(Off-Target) / IC50(On-Target)

  • Interpretation: A higher S value indicates greater selectivity. For example, a compound with an S value of 100 is 100-fold more selective for the on-target over that specific off-target. You should calculate this for several key off-targets. More complex metrics like the 'selectivity entropy' can also be used to quantify selectivity over a large panel.[17]

Q10: Can I use computational tools to predict off-targets before I run expensive screening panels?

Yes, computational (in silico) methods are valuable for prioritizing which off-targets to test.

  • Similarity Searching: You can use your compound's structure to search databases like ChEMBL or PubChem to find other compounds with similar structures and see what they are known to bind to.

  • Target Prediction Servers: Web-based tools (e.g., SwissTargetPrediction) use machine learning models based on chemical structure to predict a list of the most probable protein targets.

  • Structural Docking: If you have crystal structures for likely off-targets, you can perform molecular docking to predict whether your compound is likely to bind and to estimate its binding pose.

These computational predictions are not a substitute for experimental validation but are excellent for hypothesis generation and focusing your experimental resources.

References

  • Bari, S., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]

  • Kim, H., et al. (2025). Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential. Journal of Natural Products. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Kalan, L., et al. (2024). Reply to: Lactobacillus species do not produce 1-acetyl-β-carboline. Nature Communications. [Link]

  • Li, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals. [Link]

  • Jin, L., et al. (2024). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Wang, R., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules. [Link]

  • Patsnap. (2025). What pharmacological assays are used for lead optimization?. Patsnap Synapse. [Link]

  • Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, D., et al. (2020). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules. [Link]

  • Herraiz, T., et al. (2025). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. ResearchGate. [Link]

  • Patsnap. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Yang, R., et al. (2024). Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. Molecules. [Link]

  • Herraiz, T., & Galisteo, J. (2022). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. Journal of Agricultural and Food Chemistry. [Link]

  • Benny, F., et al. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-substituted b-carboline derivatives. ResearchGate. [Link]

  • Sciforum. (n.d.). Synthesis of β-carboline derivatives. Sciforum. [Link]

  • Vid, P., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Beato, A., et al. (2021). β-Carboline as a Privileged Scaffold for Multitarget Strategies in Alzheimer's Disease Therapy. Journal of Medicinal Chemistry. [Link]

  • Karaman, M. W., & van der Vlag, J. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Kumar, A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules. [Link]

  • Liu, K., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. RSC Medicinal Chemistry. [Link]

  • Amrita Vishwa Vidyapeetham. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Amrita Vishwa Vidyapeetham Repository. [Link]

  • Han, X., et al. (2012). A series of beta-carboline derivatives inhibit the kinase activity of PLKs. PLoS One. [Link]

  • Lee, J. H., et al. (2011). The synergistic antibacterial activity of 1-acetyl-beta-carboline and beta-lactams against methicillin-resistant Staphylococcus aureus (MRSA). The Journal of Antibiotics. [Link]

Sources

Validation & Comparative

Bridging the Bench and Biology: A Comparative Guide to the In Vitro vs. In Vivo Correlation of 1-Acetyl-β-carboline Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey of a candidate molecule from a promising hit in a petri dish to a viable therapeutic in a living system is fraught with challenges. The predictive power of our preclinical models is paramount, and at the heart of this lies the concept of in vitro-in vivo correlation (IVIVC). A strong IVIVC not only validates our initial screening assays but also provides a rational framework for dose selection and regimen design, ultimately de-risking the progression to clinical trials[1][2][3]. This guide delves into the IVIVC of 1-acetyl-β-carboline, a fascinating heterocyclic alkaloid with a spectrum of biological activities.

1-acetyl-β-carboline belongs to the β-carboline family of compounds, which are known for their diverse pharmacological effects, including interactions with the central nervous system and potential as anti-cancer agents[4][5][6]. Recently, 1-acetyl-β-carboline has emerged as a compound of particular interest due to its demonstrated anti-proliferative and anti-inflammatory properties[4][7]. Here, we will dissect the available experimental data from both cellular assays and animal models to construct a cohesive understanding of how its activity translates across these biological complexities. This guide is intended for researchers and drug development professionals seeking to understand the preclinical potential of 1-acetyl-β-carboline and the broader principles of establishing a robust IVIVC.

In Vitro Bioactivity Profile of 1-Acetyl-β-carboline

The initial characterization of a compound's therapeutic potential invariably begins with a battery of in vitro assays. These controlled environments allow for the precise measurement of a compound's direct effects on specific cell types and molecular targets. For 1-acetyl-β-carboline, in vitro studies have revealed a consistent pattern of anti-cancer and anti-inflammatory activity.

A key set of experiments has demonstrated the potent anti-proliferative effects of 1-acetyl-β-carboline on melanoma cell lines, specifically SK-MEL-5 and SK-MEL-28[4][7]. These studies have shown that the compound can inhibit cell growth and colony formation in a dose-dependent manner. Mechanistically, this has been attributed to the induction of G2/M phase cell-cycle arrest and apoptosis[4][7]. Further investigation into the molecular underpinnings of this effect has identified the MEK-ERK signaling pathway as a primary target. 1-acetyl-β-carboline has been shown to reduce the phosphorylation of both MEK and ERK, key kinases in a pathway that is often dysregulated in cancer and promotes cell proliferation[4][7]. Additionally, the compound has been observed to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammatory pathways and also implicated in carcinogenesis[4][7].

Beyond its anti-cancer effects, 1-acetyl-β-carboline has also been shown to possess antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 128 to 256 µg/mL[8][9]. It also exhibits synergistic activity when combined with β-lactam antibiotics[8][9].

The following table summarizes the key in vitro activities of 1-acetyl-β-carboline:

Activity Assay/Cell Line Key Findings Reference
Anti-proliferative SK-MEL-5, SK-MEL-28 melanoma cellsInhibition of cell proliferation and colony formation.[4][7]
Cell Cycle Arrest SK-MEL-5, SK-MEL-28 melanoma cellsInduction of G2/M phase arrest.[4][7]
Apoptosis Induction SK-MEL-5, SK-MEL-28 melanoma cellsUpregulation of apoptosis markers (caspases-3 and -7).[4][7]
Mechanism of Action SK-MEL-5, SK-MEL-28 melanoma cellsInhibition of MEK-ERK phosphorylation; downregulation of COX-2.[4][7]
Antibacterial MRSA strainsMICs of 128-256 µg/mL; synergistic with β-lactams.[8][9]
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

To provide a practical context, here is a standard protocol for assessing the anti-proliferative effects of 1-acetyl-β-carboline on melanoma cells.

  • Cell Culture: SK-MEL-28 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 1-acetyl-β-carboline in DMSO is serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. The cells are treated with the compound for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy of 1-Acetyl-β-carboline

While in vitro assays provide valuable mechanistic insights, the true test of a compound's therapeutic potential lies in its performance within a complex living organism. In vivo studies account for crucial pharmacokinetic and pharmacodynamic factors such as absorption, distribution, metabolism, excretion (ADME), and interaction with a complete biological system.

For 1-acetyl-β-carboline, a pivotal in vivo study has provided compelling evidence of its efficacy in a mouse model of skin inflammation and hyperplasia[4]. In this model, the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) induces a potent inflammatory response and epidermal thickening, mimicking certain aspects of skin cancer development. The study demonstrated that treatment with 1-acetyl-β-carboline significantly mitigated these TPA-induced effects, reducing both inflammation and epidermal hyperplasia[4].

This in vivo observation correlates remarkably well with the in vitro findings. The reduction in inflammation in the mouse model is consistent with the observed downregulation of COX-2 in cultured melanoma cells. Similarly, the inhibition of epidermal hyperplasia (uncontrolled cell growth) in vivo directly mirrors the anti-proliferative and cell-cycle arresting effects seen in vitro.

The following table summarizes the key in vivo activity of 1-acetyl-β-carboline:

Activity Animal Model Key Findings Reference
Anti-inflammatory TPA-induced mouse ear edemaReduction of inflammation.[4]
Anti-hyperplastic TPA-induced mouse epidermal hyperplasiaMitigation of epidermal thickening.[4]
Experimental Protocol: In Vivo TPA-Induced Epidermal Hyperplasia Model

The following is a representative protocol for the TPA-induced mouse model of skin inflammation.

  • Animals: Female ICR mice (6-8 weeks old) are used for the study. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • TPA Induction: A solution of TPA in acetone is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a vehicle control.

  • Compound Treatment: 1-acetyl-β-carboline is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the right ear 30 minutes before and 30 minutes after TPA application. A vehicle control group receives only the vehicle.

  • Endpoint Measurement: After 24-48 hours, the mice are euthanized, and a biopsy of both ears is taken. The thickness of the ear is measured using a micrometer. The ears are then fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining) to assess the degree of epidermal hyperplasia and inflammatory cell infiltration.

  • Data Analysis: The change in ear thickness and the histological scores are compared between the TPA-only group and the 1-acetyl-β-carboline-treated groups using appropriate statistical tests (e.g., ANOVA).

Establishing the In Vitro-In Vivo Correlation

The successful translation of in vitro activity to in vivo efficacy is the cornerstone of a successful drug development program. In the case of 1-acetyl-β-carboline, we observe a promising qualitative IVIVC.

IVIVC_Concept Conceptual Framework for IVIVC of 1-Acetyl-β-carboline cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetics (ADME) invitro_activity Anti-proliferative & Anti-inflammatory Activity (IC50 in melanoma cells) invivo_efficacy Anti-hyperplasia & Anti-inflammatory Efficacy (Reduction of TPA-induced effects) invitro_activity->invivo_efficacy Qualitative Correlation adme Absorption Distribution Metabolism Excretion invitro_activity->adme Influences mek_erk Mechanism of Action (MEK/ERK Inhibition, COX-2 Downregulation) mek_erk->invivo_efficacy Mechanistic Link adme->invivo_efficacy Determines Exposure

Caption: A conceptual diagram illustrating the in vitro-in vivo correlation for 1-acetyl-β-carboline.

The mechanistic link is strong: the inhibition of the MEK-ERK pathway and COX-2 provides a plausible explanation for both the in vitro anti-proliferative/anti-inflammatory effects and the in vivo anti-hyperplastic/anti-inflammatory outcomes. However, to establish a more quantitative IVIVC, further studies are necessary. Specifically, pharmacokinetic data for 1-acetyl-β-carboline are needed to understand how the in vitro potency (e.g., IC50 values) relates to the in vivo concentrations required for efficacy.

Future Directions and Concluding Remarks

The available data for 1-acetyl-β-carboline presents a compelling case for its further development as a potential therapeutic agent, particularly in the realm of dermatology and oncology. The observed correlation between its in vitro and in vivo activities is a significant step in validating its preclinical promise.

To build upon this foundation, future research should focus on:

  • Quantitative In Vivo Studies: Dose-response studies in animal models are needed to determine the ED50 (effective dose for 50% of the maximal response) of 1-acetyl-β-carboline. This would allow for a more direct comparison with the in vitro IC50 values.

  • Pharmacokinetic Profiling: A thorough investigation of the ADME properties of 1-acetyl-β-carboline is crucial. This will help in understanding its bioavailability, tissue distribution, and clearance, which are all critical for designing effective dosing regimens.

  • Broader In Vivo Models: Evaluating the efficacy of 1-acetyl-β-carboline in other relevant animal models, such as xenograft models of melanoma, would provide further validation of its anti-cancer potential.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are a necessary next step before any consideration of clinical translation.

MEK_ERK_Pathway Simplified MEK-ERK Signaling Pathway and the Action of 1-Acetyl-β-carboline GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Proliferation Cell Proliferation, Survival, Inflammation TF->Proliferation ABC 1-Acetyl-β-carboline ABC->MEK Inhibits Phosphorylation ABC->ERK Inhibits Phosphorylation

Caption: The MEK-ERK signaling pathway and the inhibitory effect of 1-acetyl-β-carboline.

References

  • Herraiz, T., Salgado, A., & Peña, A. (2025). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. Journal of Agricultural and Food Chemistry. [Link]

  • Herraiz, T., et al. (2025). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal | Request PDF. ResearchGate. [Link]

  • Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential. (2025). PubMed. [Link]

  • The synergistic antibacterial activity of 1-acetyl-beta-carboline and beta-lactams against methicillin-resistant Staphylococcus aureus (MRSA). (n.d.). PubMed. [Link]

  • β-Carbolines in Experiments on Laboratory Animals. (2020). PubMed. [Link]

  • β-Carbolines in Experiments on Laboratory Animals. (2020). PMC - NIH. [Link]

  • Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. (2018). PubMed. [Link]

  • Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2024). MDPI. [Link]

  • β-Carboline. (n.d.). Wikipedia. [Link]

  • Bioactive β-Carbolines in Food: A Review. (2019). MDPI. [Link]

  • Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. (2018). NIH. [Link]

  • In Vitro-In Vivo Correlation: Perspectives on Model Development. (n.d.). PMC - PubMed Central. [Link]

  • Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. (2022). PMC. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration. (n.d.). Frontiers. [Link]

  • Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (n.d.). MDPI. [Link]

  • Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. (n.d.). Kinam Park. [Link]

  • Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors. (n.d.). PLOS One. [Link]

  • [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). (2023). YouTube. [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.). Springer. [Link]

  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022). ACS Publications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.